molecular formula C11H10O4 B14893122 5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid

5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B14893122
M. Wt: 206.19 g/mol
InChI Key: ROTJSHCJTQMNCA-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxymethyl group at the 5-position and a carboxylic acid group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the palladium-catalyzed coupling of 2-halophenols with alkynes.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the benzofuran derivative with methoxymethyl chloride in the presence of a base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzofuran derivative with carbon dioxide in the presence of a strong base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-2-methanol or benzofuran-2-aldehyde.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-2-furaldehyde: A related compound with a furan ring instead of a benzofuran ring.

    5-(Hydroxymethyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups and a furan ring.

Uniqueness

5-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxymethyl group provides stability and reactivity that can be advantageous in various synthetic and industrial applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-(methoxymethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-14-6-7-2-3-9-8(4-7)5-10(15-9)11(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

ROTJSHCJTQMNCA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1)OC(=C2)C(=O)O

Origin of Product

United States

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